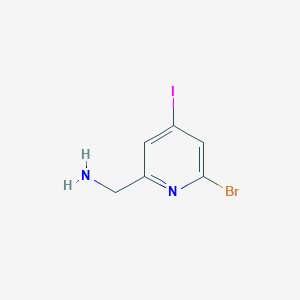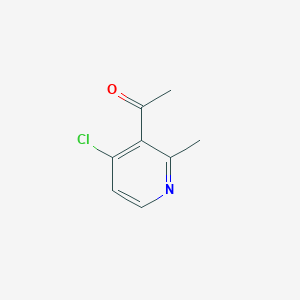
1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a pyridine derivative, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one typically involves the reaction of 4-chloro-2-methylpyridine with an appropriate ethanone derivative under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring influence its reactivity and binding affinity to various biological targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one can be compared with other similar compounds such as:
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one: Similar in structure but with different substitution patterns on the pyridine ring.
1-(5-Amino-2-chloropyridin-4-yl)ethanone: Contains an amino group instead of a methyl group, leading to different chemical and biological properties.
1-(5-Methylpyridin-2-yl)ethanone: Lacks the chloro group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(4-chloro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3 |
InChI Key |
QNEHFUBTZALOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


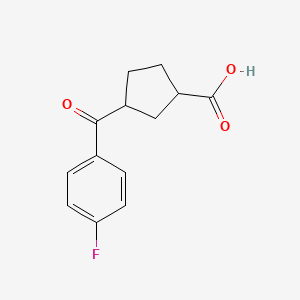
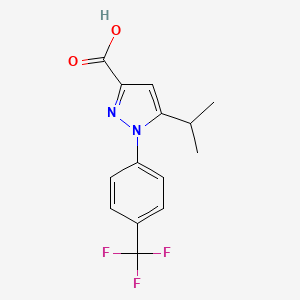
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-ol](/img/structure/B14863237.png)
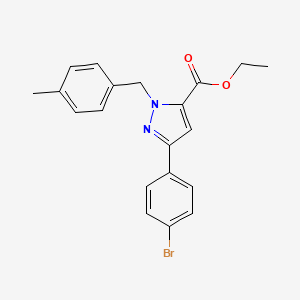
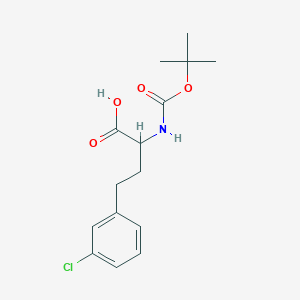
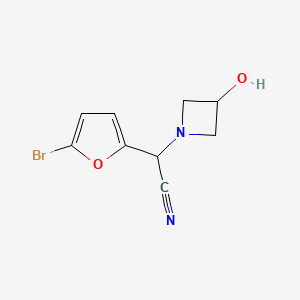
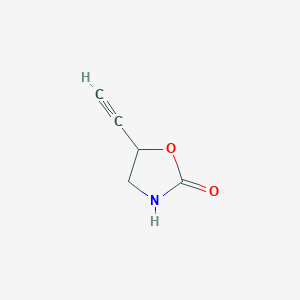
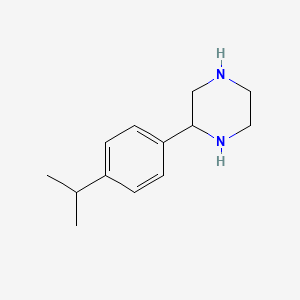
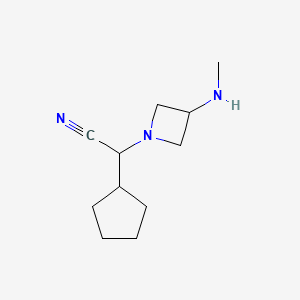
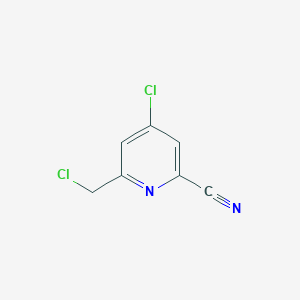
![dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate](/img/structure/B14863294.png)
![3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B14863297.png)
![(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)
